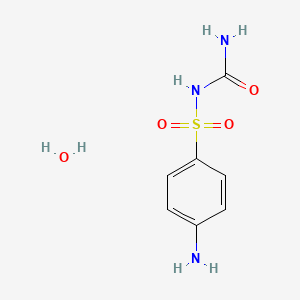

(4-Aminobenzenesulfonyl)urea hydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(4-Aminobenzenesulfonyl)urea hydrate” is a chemical compound with the molecular formula C7H11N3O4S . It is also known as “AURORA 2474” and is not classified as a hazardous compound .

Synthesis Analysis

The synthesis of similar sulfonylurea derivatives has been reported in the literature . The targeted sulfonylurea analogs were prepared in a straightforward manner by nucleophilic addition of aryl-sulfonyl hydrazine derivatives to alkyl- or aryl-isocyanates to give the corresponding sulfonylureas .Molecular Structure Analysis

The molecular structure of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques such as X-ray diffraction, spectroscopic methods (like solid-state nuclear magnetic resonance spectroscopy, Fourier-transformed infrared spectroscopy, Raman spectroscopy), thermal methods (like differential scanning calorimetry, thermogravimetric analysis), and computational methods (like molecular mechanics, Quantum Mechanics, molecular dynamics) .Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Aminobenzenesulfonyl)urea hydrate” can be analyzed using various techniques. For instance, sulfanilic acid, a structurally similar compound, is an off-white solid and a zwitterion, which explains its high melting point .Scientific Research Applications

Chromogenic Detection Systems

One significant application of (4-Aminobenzenesulfonyl)urea hydrate derivatives is in the development of chromogenic detection systems for the assay of uric acid in biological fluids. The enzymatic oxidation of uric acid, coupled with a chromogenic system involving 3,5-dichloro-2-hydroxybenzenesulfonic acid and 4-aminophenazone, offers a direct, reliable, and simple method suitable for both manual and automated procedures. This approach addresses the disadvantages of previous assays, such as the need for serum blanks and long incubation times, thereby facilitating more efficient clinical chemistry analyses (Fossati, Prencipe, & Berti, 2010).

Synthesis of Ureas from Carboxylic Acids

Another application is demonstrated through the ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which provides an efficient route for the synthesis of ureas from carboxylic acids. This method shows good yields without racemization under mild conditions and highlights the versatility of (4-Aminobenzenesulfonyl)urea hydrate derivatives in synthetic organic chemistry. The environmental friendliness and cost-effectiveness of this method are noted due to the recyclability of byproducts, contributing to greener chemical processes (Thalluri, Manne, Dev, & Mandal, 2014).

Environmental Applications

In environmental science, a novel Pannonibacter sp. strain W1 capable of degrading 4-Aminobenzenesulfonate as a sole carbon, energy, nitrogen, and sulfur source was isolated. This discovery is significant for wastewater treatment, where 4-Aminobenzenesulfonate is a common intermediate of sulfonated azo dyes. The ability of strain W1 to completely degrade 4-Aminobenzenesulfonate and reduce total organic carbon (TOC) suggests its potential for bioaugmentation in treating industrial effluents containing sulfonated compounds (Wang, Zhang, Zhou, & Zhang, 2009).

Antimicrobial and Cytotoxic Activity

Research on the design and synthesis of 3-aminobenzenesulfonamide derivatives, incorporating (4-Aminobenzenesulfonyl)urea hydrate, revealed their potential in antimicrobial and cytotoxic applications. These compounds, particularly those with ureas and thioureas, displayed minimal antibacterial activity but notable anti-candidal and cytotoxic effects against brine shrimp. Such findings underscore the therapeutic potential of (4-Aminobenzenesulfonyl)urea hydrate derivatives in developing new antimicrobial and anticancer agents (Qandil, Hassan, & Al-Jeaidi, 2010).

Future Directions

The future directions for research on “(4-Aminobenzenesulfonyl)urea hydrate” and similar compounds could involve the development of novel, environmentally friendly, and cost-effective technologies for ammonia emission mitigation . Additionally, the exploration of their potential applications in high-energy-storage devices could be another promising direction .

properties

IUPAC Name |

(4-aminophenyl)sulfonylurea;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O3S.H2O/c8-5-1-3-6(4-2-5)14(12,13)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBZJEZSNCRFKHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC(=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Aminobenzenesulfonyl)urea hydrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-5-methyl-N-phenylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2798528.png)

![1-benzyl-3,5-bis[(E)-phenylmethylidene]-4-piperidinol](/img/structure/B2798530.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2798538.png)

![N-[3-[1-[(4-fluorophenyl)methyl]benzimidazol-2-yl]propyl]furan-2-carboxamide](/img/structure/B2798549.png)

![[(E)-(2,5-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B2798550.png)